RG 13022 is a tyrosine kinase inhibitor that selectively inhibits epidermal growth factor receptor, epidermal factor-stimulated HER14 cell proliferation, and tumor growth in vivo. (NCI)
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
CAS No.: 136831-48-6
Cat. No.: VC0541298
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136831-48-6 |
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Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | (Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |
Standard InChI | InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ |
Standard InChI Key | DBGZNJVTHYFQJI-RIYZIHGNSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC |
SMILES | COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an (E)-configured α,β-unsaturated nitrile system conjugated to a 3,4-dimethoxyphenyl group and a pyridin-3-yl substituent. This arrangement creates a planar structure with extended π-conjugation, influencing its electronic properties and reactivity. Key structural attributes include:
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Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at position 3, contributing to basicity and hydrogen-bonding capabilities.
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Nitrile group: A strong electron-withdrawing moiety that enhances electrophilicity at the β-carbon.
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3,4-Dimethoxyphenyl group: Electron-donating methoxy substituents at positions 3 and 4 of the benzene ring, modulating electronic effects and solubility.
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₅N₂O₂ | |
Molecular Weight | 285.32 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing
Principal Synthetic Routes
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile typically involves condensation reactions between appropriately substituted aldehydes and nitrile precursors. A patented method for analogous compounds (e.g., (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile) outlines the following steps :
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Knoevenagel Condensation:
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Reacting 3,4-dimethoxybenzaldehyde with pyridin-3-ylacetonitrile in the presence of a base (e.g., piperidine).
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Solvent: Ethanol or toluene under reflux.
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Yield: ~70–85% after purification by recrystallization.
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Stereochemical Control:
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The (E)-configuration is favored due to thermodynamic stability, achieved by refluxing in polar solvents.
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Table 2: Representative Synthesis Conditions
Parameter | Condition | Source |
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Reactants | 3,4-Dimethoxybenzaldehyde, pyridin-3-ylacetonitrile | |
Catalyst | Piperidine | |
Temperature | 80–110°C | |
Reaction Time | 6–12 hours |
Alternative Approaches
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Wittig Reaction: Utilizes phosphorus ylides to form the α,β-unsaturated nitrile system .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to assemble the aromatic subunits .
Applications and Pharmacological Significance
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing cardiovascular agents. For example, its structural analog, (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, is a key intermediate in ivabradine production—a medication for chronic heart failure .
Table 3: Pharmacokinetic Parameters of Structural Analogs
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Chromatographic Methods
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